1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with an ethylsulfonyl group and a butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, which can modulate neurotransmitter activity in the brain . This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone: Similar in structure but with a chloro substituent.
5-[4-(ethylsulfonyl)piperazino]-3-phenyl-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a butanone moiety.
Uniqueness
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-17(15,16)13-7-5-12(6-8-13)11(14)9-10(2)3/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJJZGMTHSNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.